molecular formula C23H29ClN2O3 B044392 Cetirizine Ethyl Ester CAS No. 246870-46-2

Cetirizine Ethyl Ester

Cat. No. B044392
CAS RN: 246870-46-2
M. Wt: 416.9 g/mol
InChI Key: ASHQTVRYHSZGQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cetirizine hydrochloride, a closely related compound, has been optimized using chlorobenzene and benzoyl chloride as starting materials. This process involves a sequence of reactions including Friedel-Crafts reaction, carbonyl reductive reaction, chlorination, and nucleophilic substitution, leading to an improved total yield (Ding Fen, 2014). Although specific details on cetirizine ethyl ester synthesis are not provided, the methodology for cetirizine hydrochloride could be adapted for its synthesis.

Molecular Structure Analysis

Cetirizine consists of a piperazine derivative and carboxylated metabolite of hydroxyzine. It features a heterocyclic imidazole ring, aromatic rings, and has two stable enantiomers. The molecule's stereochemistry includes a rigid aromatic portion and a flexible carboxyl end, which likely influences its biological function. Cetirizine has three ionizable moieties, contributing to its ability to exist in multiple ionic states within biological systems (B. Testa, A. Pagliara, & P. Carrupt, 1997).

Chemical Reactions and Properties

Cetirizine reacts with excipients like sorbitol and glycerol to form monoesters, a property that might be relevant to this compound. This reaction occurs even at low temperatures, indicating a potential for esterification in various conditions (He Yu et al., 2010).

Physical Properties Analysis

Cetirizine's zwitterionic nature significantly impacts its physical properties, including low lipophilicity and high binding to plasma proteins. These properties influence its pharmacokinetic behavior, such as low CNS penetration and high oral bioavailability. The zwitterionic form is predominant at physiological pH, showcasing a balance between hydrophilic and lipophilic characteristics (Chen Chen, 2008).

Chemical Properties Analysis

Cetirizine's chemical properties are influenced by its molecular structure, which allows for interactions with histamine receptors, and its stability in various forms. The presence of ionizable groups contributes to its versatile chemical behavior in biological environments, including its ability to form stable complexes with metals, which may be pertinent to the study of this compound (A. El-Sherif et al., 2013).

Scientific Research Applications

  • Pharmaceutical Stability : Cetirizine is known to form esters with sorbitol and glycerol. These monoesters are unstable and degrade at higher temperatures, which impacts the stability of marketed preparations (He Yu et al., 2010).

  • Treatment of Atopic Dermatitis : A novel elastic vesicle-based topical formulation of cetirizine dihydrochloride has been found effective in reducing itching and eosinophil count in atopic dermatitis patients, offering a promising treatment option (S. Goindi et al., 2013).

  • Genotoxicity Study : Cetirizine dihydrochloride can induce micronucleus formation in human lymphocytes, showing both clastogenic and aneugenic effects (D. Vlastos & G. Stephanou, 1998).

  • Therapeutic Uses : Cetirizine is effective for seasonal and perennial allergic rhinitis and chronic idiopathic urticaria. It has been suggested for use in allergic asthma and some forms of physical allergies as well (D. Campoli-Richards et al., 2012).

  • Antihistamine Properties : It acts as a selective H1 histamine receptor antagonist and is effective in treating urticaria and allergic rhinitis (J. Arlette, 1991).

  • Quality Control and Drug Formulation : Methods like chromatography and 1H-NMR are used for chiral discrimination and determination of cetirizine in drug substances and products, aiding in quality control (E. Taha et al., 2009).

  • Dermal Delivery System : Ethosomes have been found to be effective carriers for the dermal delivery of cetirizine, particularly useful for treating atopic dermatitis (S. Goindi et al., 2014).

Mechanism of Action

Target of Action

Cetirizine Ethyl Ester, a derivative of Cetirizine, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It achieves its main effects through the selective inhibition of these peripheral H1 receptors . This means that it prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .

Biochemical Pathways

It is known that the drug inhibits the recruitment of eosinophils, a type of white blood cell involved in the immune response to allergies . It also decreases the expression of the vascular cell adhesion molecule (VCAM-1), which plays a key role in the inflammation process .

Pharmacokinetics

Cetirizine is highly bound to blood proteins, mainly serum albumin, and has a low brain uptake, which explains its lack of sedative effects . The pharmacokinetics of cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thus reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which may enhance its usefulness in allergic rhinitis treatment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that cetirizine formulated in a polyethylene glycol (PEG)-containing matrix degrades during manufacture and storage . This degradation arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . Therefore, the stability and efficacy of the drug can be affected by the conditions under which it is stored and manufactured .

Safety and Hazards

Cetirizine Ethyl Ester should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided . It is harmful if swallowed . In case of contact, appropriate first aid measures should be taken .

Future Directions

Cetirizine is a widely used antihistamine for treating allergic conditions. It is a second-generation antihistamine, which is more selective for peripheral H1 receptors and has fewer adverse effects . Future research may focus on further improving the selectivity and efficacy of cetirizine and its derivatives, including Cetirizine Ethyl Ester.

properties

IUPAC Name

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHQTVRYHSZGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431731
Record name AGN-PC-0CEFEN
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246870-46-2
Record name (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate
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Record name AGN-PC-0CEFEN
Source EPA DSSTox
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Record name 246870-46-2
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Record name (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE
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Synthesis routes and methods I

Procedure details

10 gr. (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.8 gr. of ethyl 2-chloroethoxyacetate, 0.4. gr. of tetrabutylammonium iodide and 50 ml. of triethylamine were introduced into a pressure vessel and treated as described in example 1. 13.2 gr. of ethyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained (90.8% yield).
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Synthesis routes and methods II

Procedure details

10 gr. (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.8 gr. (0.0525 mole) of ethyl 2-chloroethoxyacetate and 50 ml. of triethylamine were introduced into a pressure vessel. The mixture was stirred at 135° C. for 10 hours. It was cooled to 20° C. and filtered. The filtrate was evaporated and then distilled at 10 mbar pressure in order to remove the excess of the unreacted ethyl 2-chloroethoxyacetate. The oily residue obtained is sufficiently pure for the preparation of cetrizine by hydrolysis. The residue was purified over a silica gel chromatographic column. 13 gr. of ethyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained as dark red oil (89.4% yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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